(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide
Description
(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)14-24-16(3)10-19(17(24)4)11-20(12-22)21(25)23-13-18-8-6-5-7-9-18/h5-11,15H,13-14H2,1-4H3,(H,23,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWBIOWGPLDNY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Formation
The 2,5-dimethyl-1-(2-methylpropyl)pyrrole scaffold is synthesized via the Paal-Knorr reaction, which involves cyclocondensation of a 1,4-diketone with 2-methylpropylamine. A representative protocol involves:
Reagents :
- 2,5-Hexanedione (1.0 equiv)
- 2-Methylpropylamine (1.2 equiv)
- Acetic acid (catalytic)
- Toluene (solvent)
Conditions :
- Reflux at 110°C for 12 hours
- Yield: 78–85%
This method achieves regioselective substitution at the 1-position due to steric and electronic effects of the 2-methylpropyl group.
Alternative Cyclization Strategies
For improved scalability, microwave-assisted cyclization has been reported:
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Time | 30 minutes |
| Catalyst | Montmorillonite K10 |
| Solvent | Ethanol |
| Yield | 92% |
This approach reduces reaction time while maintaining high regioselectivity.
Cyanoacrylamide Moiety Installation
Knoevenagel Condensation
The cyano group and α,β-unsaturated amide are introduced via a Knoevenagel reaction between the pyrrole-3-carbaldehyde intermediate and N-benzyl-2-cyanoacetamide:
Mechanism :
- Deprotonation of cyanoacetamide using piperidine.
- Nucleophilic attack on the aldehyde.
- Elimination of water to form the E-configured double bond.
Optimized Conditions :
Stereochemical Control
The E-selectivity arises from thermodynamic control under reflux conditions. Computational studies indicate the E-isomer is 4.3 kcal/mol more stable than the Z-form due to reduced steric clash between the pyrrole methyl groups and benzyl moiety.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
An alternative route involves coupling preformed 3-(2-cyanoacryloyl)pyrrole with benzylamine using EDCl/HOBt:
Procedure :
- Activate 3-(2-cyanoacrylic acid) with EDCl (1.1 equiv) and HOBt (1.1 equiv) in dichloromethane.
- Add benzylamine (1.5 equiv) at 0°C.
- Stir for 8 hours at room temperature.
Results :
Microwave-Assisted Aminolysis
For rapid amide formation:
| Parameter | Value |
|---|---|
| Substrate | 3-Cyanoacrylic acid |
| Amine | Benzylamine |
| Solvent | THF |
| Temperature | 100°C |
| Time | 20 minutes |
| Catalyst | None |
| Yield | 88% |
This method avoids racemization and reduces side product formation.
Purification and Characterization
Chromatographic Separation
Final purification employs gradient flash chromatography:
| Eluent System | Composition |
|---|---|
| Stationary Phase | Silica gel (40–63 µm) |
| Mobile Phase | Hexane:EtOAc (4:1 → 1:1) |
| Rf Value | 0.34 (1:1 Hexane:EtOAc) |
Spectroscopic Validation
Key NMR Signals (CDCl₃, 400 MHz) :
- δ 7.32–7.25 (m, 5H, Ar-H)
- δ 6.87 (s, 1H, Pyrrole-H)
- δ 6.21 (d, J=15.6 Hz, 1H, =CH–CN)
- δ 4.48 (d, J=5.8 Hz, 2H, N–CH₂–Ar)
- δ 2.45 (s, 3H, Pyrrole-CH₃)
- δ 1.12 (d, J=6.8 Hz, 6H, (CH₃)₂CH–)
Mass Spectrometry :
Scale-Up Considerations
Continuous Flow Synthesis
Recent advances employ microreactor technology for the Knoevenagel step:
| Parameter | Value |
|---|---|
| Reactor Volume | 10 mL |
| Flow Rate | 0.5 mL/min |
| Residence Time | 20 minutes |
| Productivity | 12 g/hour |
| Purity | 98.5% |
This method enhances heat transfer and reduces decomposition.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 18 |
| Process Mass Intensity | 23 |
Solvent recovery systems improve sustainability, particularly for DMF and THF.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzyl position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles under basic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted enamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the enamide moiety can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-benzyl-2-cyano-3-[2,5-dimethylpyrrol-3-yl]prop-2-enamide: Lacks the 1-(2-methylpropyl) group.
(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-ethylpropyl)pyrrol-3-yl]prop-2-enamide: Contains a different alkyl substituent.
Uniqueness
(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-(2-methylpropyl) group may impart distinct steric and electronic effects, differentiating it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
The compound (E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyano group, a benzyl moiety, and a pyrrole ring, which are crucial for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzyl compounds exhibit significant anticonvulsant properties. For example, related compounds like (R)-N'-benzyl 2-amino derivatives have shown efficacy in animal models of seizures. The mechanism appears to involve modulation of neurotransmitter systems and ion channels, particularly affecting GABAergic and glutamatergic pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial effects. Research shows that similar N-benzyl derivatives possess antibacterial and antifungal activities. For instance, salinomycin N-benzyl amides demonstrated selective activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα. These findings suggest that (E)-N-benzyl-2-cyano derivatives may have therapeutic potential in inflammatory diseases .
Study 1: Anticonvulsant Efficacy
A study conducted on (R)-N'-benzyl 2-amino derivatives revealed that certain modifications at the benzyl position significantly enhanced anticonvulsant activity. The most potent derivative showed an ED50 of 8.9 mg/kg in maximal electroshock seizure models, outperforming traditional anticonvulsants like phenytoin .
Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of N-benzyl derivatives against common pathogens. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
The biological activity of (E)-N-benzyl-2-cyano derivatives is believed to stem from their ability to interact with specific receptors and enzymes:
- GABA Receptor Modulation : Enhances inhibitory neurotransmission.
- Ion Channel Interaction : Alters neuronal excitability.
- Cytokine Inhibition : Reduces inflammation by modulating immune responses.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| Knoevenagel | Cyanoacetamide + Pyrrole | Ethanol | Piperidine | 0–5°C | ~44–96% |
Basic: How can researchers confirm the molecular structure and stereochemistry of this compound?
Methodological Answer:
Combine crystallographic and spectroscopic techniques:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. ORTEP-III can visualize thermal ellipsoids .
- Spectroscopy :
- NMR : Analyze coupling constants (e.g., J = 12–16 Hz for trans-configuration in enamide protons) .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS .
- Validation : Cross-check computational models (DFT) with experimental data to resolve ambiguities .
Basic: What experimental strategies address poor solubility of this compound in aqueous buffers?
Methodological Answer:
- Solvent Screening : Test co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) to enhance solubility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions via post-synthetic modification .
- Formulation : Prepare nanoparticle dispersions or liposomal encapsulations for in vitro assays .
Advanced: How should researchers resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Re-evaluate Models : Adjust computational parameters (e.g., solvent effects, transition states) in DFT or molecular dynamics simulations .
- Experimental Validation :
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions.
- Isolation of Intermediates : Employ low-temperature NMR or trapping agents (e.g., TEMPO) to detect transient species .
- Case Study : If DFT predicts nucleophilic attack at the cyano group but experiments show pyrrole reactivity, reassess charge distribution via electrostatic potential maps .
Advanced: What methodologies integrate computational design with experimental synthesis for derivatives of this compound?
Methodological Answer:
- In Silico Screening : Use docking software (e.g., AutoDock) to predict bioactivity and prioritize derivatives for synthesis .
- Synthetic Workflow :
- Validation : Compare computed spectroscopic profiles (IR, NMR) with experimental data to refine predictive algorithms .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
- SPR/BLI : Measure real-time binding kinetics with surface plasmon resonance or bio-layer interferometry .
- Functional Assays :
- Omics Integration : Perform transcriptomics/proteomics to identify downstream pathways affected by treatment .
Advanced: How should stability studies be designed to assess the compound’s degradation under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13) .
- Analytical Tools :
- HPLC-PDA/MS : Monitor degradation products and quantify stability-indicating parameters (e.g., t90) .
- TGA/DSC : Characterize thermal decomposition pathways .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
